4-(4-Methoxyphenyl)piperidine

Beschreibung

The exact mass of the compound 4-(4-Methoxyphenyl)piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Methoxyphenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methoxyphenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

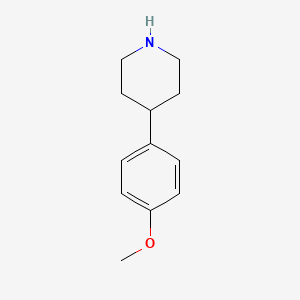

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-methoxyphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRQRAYQLAPLJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90986440 | |

| Record name | 4-(4-Methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67259-62-5 | |

| Record name | 4-(4-Methoxyphenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67259-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Methoxyphenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4-Methoxyphenyl)piperidine CAS number 67259-62-5

Executive Summary

4-(4-Methoxyphenyl)piperidine (CAS 67259-62-5) represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing high-affinity ligands for a diverse array of biological targets. Distinguished by its 4-arylpiperidine core , this compound serves as a critical intermediate in the synthesis of NMDA receptor antagonists, sigma receptor ligands, and subtype-selective monoamine transporter modulators.

This technical guide moves beyond basic catalog data to provide a mechanistic understanding of its synthesis, chemical behavior, and utility in drug development.[1] We analyze the causality behind its synthetic routes and define its role as a pharmacophore in modern neuropharmacology.

Chemical Profile & Physicochemical Properties

The physicochemical profile of 4-(4-Methoxyphenyl)piperidine dictates its behavior in both synthetic reaction mixtures and biological systems. The basicity of the piperidine nitrogen and the lipophilicity of the methoxyphenyl tail create an amphiphilic balance essential for membrane permeability and receptor binding.

Table 1: Core Physicochemical Data

| Property | Value | Technical Note |

| CAS Number | 67259-62-5 | Specific to the free base form. |

| Molecular Formula | C₁₂H₁₇NO | |

| Molecular Weight | 191.27 g/mol | Ideal fragment size for Fragment-Based Drug Discovery (FBDD). |

| pKa (Predicted) | ~10.2 (Piperidine N) | Exists predominantly as a cation at physiological pH (7.4). |

| LogP (Predicted) | 2.1 - 2.5 | Moderate lipophilicity; optimal for CNS penetration (Blood-Brain Barrier). |

| H-Bond Donors | 1 (NH) | Critical for ionic interaction with Asp/Glu residues in receptor pockets. |

| H-Bond Acceptors | 2 (N, OMe) | The methoxy group often acts as a specific anchor point in hydrophobic pockets. |

Synthetic Pathways & Optimization

The synthesis of 4-(4-Methoxyphenyl)piperidine is a classic exercise in constructing 4-substituted heterocycles. While multiple routes exist, the Grignard-Dehydration-Reduction sequence is the industry standard due to its scalability and the low cost of starting materials (1-benzyl-4-piperidone).

The "Grignard-Dehydration-Reduction" Protocol

This route avoids the use of expensive palladium catalysts required for cross-coupling reactions (e.g., Suzuki-Miyaura) on the piperidine ring.

Step 1: Grignard Addition (Nucleophilic Attack)

-

Reagents: 4-Methoxyphenylmagnesium bromide + 1-Benzyl-4-piperidone.

-

Mechanism: The nucleophilic aryl carbon attacks the electrophilic ketone carbonyl.

-

Critical Control: The reaction must be kept anhydrous (THF or Ether) to prevent quenching of the Grignard reagent. The product is a tertiary alcohol (4-hydroxy-4-(4-methoxyphenyl)-1-benzylpiperidine).

Step 2: Acid-Catalyzed Dehydration

-

Reagents: HCl or H₂SO₄ / Reflux.

-

Mechanism: Protonation of the hydroxyl group creates a good leaving group (water), leading to the formation of a carbocation which eliminates a proton to form the alkene (tetrahydropyridine).

-

Why: This step establishes the 4-aryl substitution pattern robustly.

Step 3: Catalytic Hydrogenation (Reduction & Deprotection)

-

Reagents: H₂, Pd/C (Palladium on Carbon), Ethanol/Acetic Acid.[2]

-

Mechanism: This is a dual-purpose step. It reduces the internal double bond and cleaves the N-benzyl protecting group via hydrogenolysis.

-

Optimization: Using ammonium formate as a hydrogen source (Transfer Hydrogenation) can offer milder conditions if safety concerns regarding H₂ gas exist.

Synthetic Workflow Diagram

Figure 1: The standard industrial synthesis route involves Grignard addition followed by dehydration and simultaneous reduction/deprotection.[3]

Structural Activity Relationship (SAR) & Pharmacophore Utility

In drug design, 4-(4-Methoxyphenyl)piperidine is not just a building block; it is a privileged pharmacophore .[1] Its structure mimics the biogenic amine framework, allowing it to interact with G-Protein Coupled Receptors (GPCRs) and ion channels.

The 4-Arylpiperidine Motif in Neuroscience

-

NMDA Receptor Antagonism (NR2B Subtype):

-

Mechanism: The piperidine nitrogen acts as a cation mimic, interacting with the acidic pocket of the GluN2B subunit. The 4-methoxyphenyl group projects into a hydrophobic sub-pocket.

-

Relevance: This scaffold is homologous to the "tail" region of Ifenprodil and Traxoprodil, agents investigated for neuroprotection and depression.

-

-

Sigma-1 (σ1) Receptor Ligands:

-

Mechanism: Sigma-1 receptors bind amines flanked by hydrophobic regions. The 4-(4-methoxyphenyl)piperidine moiety provides the perfect "hydrophobic-cationic-hydrophobic" sandwich when N-substituted with a longer chain.

-

Therapeutic Potential: Modulation of sigma-1 receptors is a target for neuropathic pain and cognitive enhancement.

-

-

Monoamine Transporter Inhibitors:

-

Mechanism: The methoxy group acts as a hydrogen bond acceptor, often improving selectivity for the Serotonin Transporter (SERT) over the Dopamine Transporter (DAT) compared to unsubstituted analogs.

-

Pharmacophore Interaction Map

Figure 2: Pharmacophore mapping showing the three critical interaction points: the cationic amine, the lipophilic aromatic ring, and the methoxy H-bond acceptor.

Experimental Protocols

Protocol A: Laboratory Scale Synthesis (10g Scale)

-

Pre-requisites: Anhydrous THF, Inert Atmosphere (Nitrogen/Argon).

-

Safety: Grignard reagents are pyrophoric; handle under inert gas.

-

Grignard Preparation: In a 3-neck flask, activate Mg turnings (1.2 eq) with iodine. Add 4-bromoanisole (1.2 eq) in anhydrous THF dropwise to maintain gentle reflux.

-

Addition: Cool Grignard solution to 0°C. Add 1-benzyl-4-piperidone (1.0 eq) in THF dropwise over 30 mins. Stir at RT for 4 hours.

-

Quench: Pour mixture into saturated NH₄Cl solution. Extract with Ethyl Acetate.

-

Dehydration: Dissolve the crude alcohol in 6M HCl (aq) and reflux for 4 hours. Neutralize with NaOH and extract.

-

Hydrogenation: Dissolve the alkene in Ethanol. Add 10% Pd/C (5 wt%). Stir under H₂ balloon (1 atm) at 50°C for 12 hours.

-

Purification: Filter catalyst through Celite. Concentrate filtrate. Recrystallize the HCl salt from Ethanol/Ether.

Protocol B: Analytical Validation (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5μm).

-

Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 220 nm (Amide/Amine absorption) and 275 nm (Aromatic absorption).

-

Expected Retention: The amine will elute early due to polarity; the methoxy group adds slight retention compared to the phenyl analog.

Safety & Handling (SDS Summary)

-

GHS Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin/Eye Irritation: Category 2 (Causes skin irritation / serious eye irritation).

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store in a cool, dry place. The free base may absorb CO₂ from the air; storage as the Hydrochloride salt is recommended for long-term stability.

References

-

PubChem. (n.d.). 4-(4-Methoxyphenyl)piperidine Compound Summary. National Library of Medicine. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-benzyl-4-hydroxy-piperidine (General Grignard Protocol). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 4-(4-Methoxyphenyl)piperidine

Foreword: Understanding the Significance of Physicochemical Characterization

In the realm of drug discovery and development, a thorough understanding of a compound's physical properties is not merely an academic exercise; it is the foundational bedrock upon which successful therapeutic agents are built. For a molecule like 4-(4-Methoxyphenyl)piperidine, a scaffold of significant interest in medicinal chemistry due to its presence in numerous bioactive compounds, a detailed physicochemical profile is paramount. This guide provides a comprehensive technical overview of the core physical properties of 4-(4-Methoxyphenyl)piperidine, offering both established data and field-proven methodologies for their empirical determination. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for advancing research and development endeavors.

Molecular Identity and Structural Elucidation

Before delving into its physical properties, it is crucial to establish the unequivocal identity of 4-(4-Methoxyphenyl)piperidine.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | 4-(4-methoxyphenyl)piperidine | [PubChem][1] |

| CAS Number | 67259-62-5 | [PubChem][1] |

| Molecular Formula | C₁₂H₁₇NO | [PubChem][1] |

| Molecular Weight | 191.27 g/mol | [PubChem][1][2] |

| Canonical SMILES | COC1=CC=C(C=C1)C2CCNCC2 | [PubChem][1] |

| InChI Key | VCRQRAYQLAPLJH-UHFFFAOYSA-N | [PubChem][1] |

Fundamental Physical State and Thermal Properties

The physical state and thermal behavior of a compound are critical parameters that influence its handling, formulation, and stability.

Physical Appearance

At ambient temperature, 4-(4-Methoxyphenyl)piperidine is expected to be a solid, a common characteristic for molecules of this size and polarity.

Melting Point

The melting point is a sensitive indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.

Experimental Data: A specific, experimentally determined melting point for 4-(4-Methoxyphenyl)piperidine is not readily available in the surveyed literature. For context, the structurally related compound, 1-(4-Methoxyphenyl)piperazine, has a reported melting point of 42-47 °C[3]. However, it is imperative to experimentally determine the melting point of 4-(4-Methoxyphenyl)piperidine for accurate characterization.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard method for determining the melting point range of a solid organic compound. The underlying principle is the precise observation of the temperature at which the solid to liquid phase transition occurs.

Caption: Workflow for Melting Point Determination.

Causality in Experimental Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample, leading to a sharper, more accurate melting range.

-

Slow Heating Rate: A rapid heating rate can cause a lag between the thermometer reading and the actual temperature of the sample, resulting in an artificially elevated and broad melting range. A rate of 1-2°C per minute near the melting point is crucial for thermal equilibrium.

Boiling Point

The boiling point provides insight into the volatility of a compound.

Experimental Data: A boiling point of 303.575 °C has been reported for 4-(4-Methoxyphenyl)piperidine. Further experimental verification is recommended to confirm this value.

Solubility Profile

Solubility is a critical determinant of a drug candidate's bioavailability and formulation possibilities. A comprehensive solubility profile in a range of solvents is essential.

Experimental Data: Specific quantitative solubility data for 4-(4-Methoxyphenyl)piperidine in common laboratory solvents is not readily available in the reviewed literature. For a related compound, 1-(4-methoxyphenyl)piperazine hydrochloride, solubility has been reported in various solvents as follows: DMF (5 mg/ml), DMSO (30 mg/ml), Methanol (1 mg/ml), and PBS (pH 7.2, 10 mg/ml)[4]. It is important to note that this data is for a different compound and its salt form, and the solubility of the free base of 4-(4-Methoxyphenyl)piperidine may differ significantly.

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a systematic approach to qualitatively assess the solubility of a compound in various solvents. The principle is based on the visual observation of dissolution.

Caption: Workflow for Qualitative Solubility Assessment.

Solvent Selection Rationale: A diverse panel of solvents should be chosen to represent a range of polarities and proticities. A typical panel would include:

-

Non-polar: Hexanes, Toluene

-

Polar Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Polar Protic: Methanol (MeOH), Ethanol (EtOH), Water

-

Aqueous Buffers: pH 4, 7.4, and 9 buffers to assess pH-dependent solubility.

Acidity/Basicity: The pKa Value

The pKa of the piperidine nitrogen is a critical parameter that dictates the ionization state of the molecule at physiological pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted Data: An experimentally determined pKa for 4-(4-Methoxyphenyl)piperidine is not readily available. Computational predictions can provide an estimate, and given the electron-donating nature of the methoxy group, the pKa is expected to be slightly higher than that of piperidine itself (pKa ≈ 11.1).

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups. The principle involves monitoring the pH of a solution of the compound as a strong acid or base is added incrementally. The pKa is the pH at which the amine is 50% protonated.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Self-Validating System: The accuracy of this method is validated by the clear sigmoidal shape of the titration curve and a well-defined inflection point, which corresponds to the equivalence point. The use of a calibrated pH meter and a standardized titrant ensures the integrity of the measurements.

Spectroscopic Characterization

Spectroscopic data provides a unique fingerprint of the molecule, confirming its structure and providing insights into its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H and ¹³C NMR Spectral Features: While specific experimental spectra for 4-(4-Methoxyphenyl)piperidine are not readily available in the searched literature, the following characteristic signals can be predicted:

-

¹H NMR:

-

A singlet for the methoxy (-OCH₃) protons around 3.8 ppm.

-

Two doublets in the aromatic region (around 6.8-7.2 ppm) corresponding to the AA'BB' system of the para-substituted phenyl ring.

-

A complex set of multiplets in the aliphatic region (around 1.5-3.5 ppm) for the piperidine ring protons. The proton at C4 will be a multiplet, and the protons at C2, C3, C5, and C6 will show characteristic axial and equatorial splitting patterns.

-

A broad singlet for the N-H proton, the chemical shift of which will be concentration and solvent dependent.

-

-

¹³C NMR:

-

A signal for the methoxy carbon around 55 ppm.

-

Four signals in the aromatic region, with the carbon attached to the methoxy group being the most downfield (around 158 ppm) and the ipso-carbon of the piperidine substitution being shielded.

-

Signals for the piperidine carbons, with C4 being the most downfield of the aliphatic carbons, and C2/C6 and C3/C5 appearing as distinct signals.

-

Experimental Protocol: NMR Sample Preparation

Caption: Workflow for NMR Sample Preparation.

Rationale for Deuterated Solvents: Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected IR Absorption Bands:

-

~3300 cm⁻¹: N-H stretch (secondary amine)

-

~3000-2800 cm⁻¹: C-H stretches (aliphatic and aromatic)

-

~1610, 1510 cm⁻¹: C=C stretches (aromatic ring)

-

~1245 cm⁻¹: Asymmetric C-O-C stretch (aryl ether)

-

~1030 cm⁻¹: Symmetric C-O-C stretch (aryl ether)

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.

Caption: Workflow for Solid Sample Analysis by ATR-FTIR.

Rationale for ATR: This technique is non-destructive and requires very little sample. The application of pressure ensures good contact between the sample and the ATR crystal, which is essential for obtaining a high-quality spectrum.

Crystallographic Data

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Experimental Data: To date, the crystal structure of 4-(4-Methoxyphenyl)piperidine has not been deposited in the Cambridge Structural Database (CSD). Obtaining single crystals and performing X-ray diffraction would be a valuable contribution to the characterization of this compound. For related compounds, crystal structures of salts of N-(4-methoxyphenyl)piperazine have been reported[5].

Hazard and Safety Information

A comprehensive understanding of a compound's hazards is critical for safe handling in a laboratory setting.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This guide has synthesized the available physical property data for 4-(4-Methoxyphenyl)piperidine and provided robust, field-tested protocols for the empirical determination of these crucial parameters. While a foundational set of data exists, there are clear opportunities for further experimental work to fill the existing gaps in the literature, particularly concerning the experimental determination of its melting point, solubility profile, pKa, and the acquisition of its NMR and IR spectra, and its single-crystal X-ray structure. Such data would be of immense value to the medicinal chemistry and drug development communities, enabling more informed decisions in the design and optimization of novel therapeutic agents based on this important molecular scaffold.

References

-

PubChem. 4-(4-Methoxyphenyl)piperidine. [Link]

-

PubChem. N-(4-methoxyphenyl)piperidine. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

Royal Society of Chemistry. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

-

ResearchGate. -Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl.[Link]

-

MDPI. X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. [Link]

-

ACS Publications. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. [Link]

-

Chair of Analytical Chemistry. pKa values bases. [Link]

-

IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

IUCr Journals. Synthesis and crystal structures of five fluorinated diphenidine derivatives. [Link]

-

ResearchGate. Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline. [Link]

-

Indian Journal of Pure & Applied Physics. Spectral investigation and normal coordinate analysis of piperazine. [Link]

-

ResearchGate. Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.[Link]

-

PubMed. Piperidin-4-one: the potential pharmacophore. [Link]

-

ResearchGate. (PDF) Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine. [Link]

-

Research and Reviews: A Journal of Pharmaceutical Science. A Brief Overview on Physicochemical Properties in Medicinal Chemistry. [Link]

Sources

- 1. 4-(4-Methoxyphenyl)piperidine | C12H17NO | CID 10679270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-methoxyphenyl)piperidine | C12H17NO | CID 10130315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-甲氧基苯基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. caymanchem.com [caymanchem.com]

- 5. journals.iucr.org [journals.iucr.org]

An In-Depth Technical Guide to 4-(4-Methoxyphenyl)piperidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-arylpiperidine scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure in the design of a multitude of therapeutic agents. Among these, 4-(4-Methoxyphenyl)piperidine stands out as a critical building block and a key pharmacophore, particularly in the development of drugs targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of 4-(4-Methoxyphenyl)piperidine, detailing its chemical and physical properties, established synthesis methodologies, and significant applications in modern drug discovery. The content herein is curated to provide researchers and drug development professionals with a thorough understanding of this versatile compound, supported by detailed experimental protocols, mechanistic insights, and a robust body of scientific literature.

Introduction: The Significance of the 4-Arylpiperidine Motif

The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. When substituted with an aryl group at the 4-position, the resulting 4-arylpiperidine structure becomes a key pharmacophore for a wide range of biologically active molecules, including analgesics, antipsychotics, and antiviral agents.[2][3]

4-(4-Methoxyphenyl)piperidine, with its specific substitution pattern, offers a unique combination of lipophilicity and hydrogen bonding potential, making it a valuable synthon for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide will delve into the technical details of this important molecule, providing a foundation for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 4-(4-Methoxyphenyl)piperidine is essential for its synthesis, purification, and characterization.

Chemical and Physical Properties

The key physicochemical properties of 4-(4-Methoxyphenyl)piperidine are summarized in the table below. These properties are crucial for designing reaction conditions, developing analytical methods, and predicting the compound's behavior in biological systems.

| Property | Value | Source |

| IUPAC Name | 4-(4-methoxyphenyl)piperidine | [4] |

| CAS Number | 67259-62-5 | [4] |

| Molecular Formula | C₁₂H₁₇NO | [4] |

| Molecular Weight | 191.27 g/mol | [4] |

| Boiling Point | 303.575 °C | [5] |

| Density | 1.003 g/cm³ | [5] |

| pKa | ~8.98 (Predicted for similar structures) | [1] |

| XLogP3 | 2.491 | [5] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the identity and purity of synthesized 4-(4-Methoxyphenyl)piperidine. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic, piperidine, and methoxy protons.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.2 ppm), corresponding to the AA'BB' spin system of the para-substituted benzene ring.

-

Piperidine Protons: A complex multiplet for the proton at the C4 position (benzylic proton), likely in the range of δ 2.5-3.0 ppm. The protons on C2, C3, C5, and C6 of the piperidine ring will appear as multiplets between δ 1.5 and 3.2 ppm.

-

Methoxy Protons: A sharp singlet at approximately δ 3.8 ppm, corresponding to the three protons of the methoxy group.

-

Amine Proton (N-H): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the methoxy group will be significantly shielded (around δ 158-160 ppm), while the ipso-carbon attached to the piperidine ring will also have a characteristic chemical shift. The other aromatic carbons will appear in the typical range of δ 114-130 ppm.

-

Piperidine Carbons: Signals for the piperidine carbons are expected in the aliphatic region of the spectrum, typically between δ 30 and 50 ppm.

-

Methoxy Carbon: A signal for the methoxy carbon will be observed around δ 55 ppm.

FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will show characteristic vibrational frequencies for the functional groups present in the molecule.

-

N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong absorption bands just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Aryl Ether): A strong, characteristic band around 1245 cm⁻¹.[6]

MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 191.

-

Fragmentation: Common fragmentation pathways for piperidine derivatives involve α-cleavage adjacent to the nitrogen atom.[7] The fragmentation of the 4-arylpiperidine core can also provide structural information.

Synthesis Methodologies

Several synthetic routes to 4-(4-Methoxyphenyl)piperidine have been established, offering flexibility in terms of starting materials and reaction conditions. The choice of a particular method often depends on factors such as scale, availability of precursors, and desired purity.

Catalytic Hydrogenation of 4-(4-Methoxyphenyl)pyridine

One of the most direct and efficient methods for the synthesis of 4-(4-Methoxyphenyl)piperidine is the catalytic hydrogenation of the corresponding pyridine precursor. This method is often favored for its high yield and atom economy.

Figure 1: General scheme for the synthesis of 4-(4-Methoxyphenyl)piperidine via catalytic hydrogenation.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) and platinum oxide (PtO₂) are commonly used catalysts for the hydrogenation of pyridines.[8] The choice of catalyst can influence the reaction conditions (temperature and pressure) and selectivity.

-

Solvent: Protic solvents like ethanol or acetic acid are often employed to facilitate the reaction. Acetic acid can protonate the pyridine nitrogen, which can sometimes enhance the rate of hydrogenation.

-

Reaction Conditions: The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature to ensure complete reduction of the aromatic pyridine ring.

Detailed Experimental Protocol (Adapted from general procedures for pyridine hydrogenation):

-

Reaction Setup: To a solution of 4-(4-methoxyphenyl)pyridine (1 equivalent) in a suitable solvent (e.g., ethanol or glacial acetic acid) in a high-pressure hydrogenation vessel, add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat to the desired temperature (e.g., 50-80 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is completely consumed.

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. If acetic acid was used as the solvent, neutralize the residue with a base (e.g., saturated aqueous NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product. Further purification can be achieved by column chromatography or crystallization.

Synthesis via N-Boc Protected Intermediates

An alternative and highly versatile approach involves the use of an N-Boc (tert-butyloxycarbonyl) protecting group. This strategy allows for a wider range of synthetic transformations and is particularly useful for the synthesis of N-substituted derivatives.

Figure 2: A multi-step synthesis of 4-(4-Methoxyphenyl)piperidine utilizing an N-Boc protecting group.

Causality Behind Experimental Choices:

-

N-Boc Protection: The Boc group is widely used in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[9] It allows for the selective modification of other parts of the molecule without affecting the piperidine nitrogen.

-

Grignard Reaction: The addition of a Grignard reagent (4-methoxyphenylmagnesium bromide) to N-Boc-4-piperidone is a classic and effective method for introducing the aryl group at the 4-position.

-

Dehydration and Reduction: The subsequent dehydration and hydrogenation steps are standard procedures for converting the tertiary alcohol to the desired 4-arylpiperidine.

-

Deprotection: The final deprotection step is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[10]

Detailed Experimental Protocol (Conceptual, based on established methodologies):

-

Grignard Addition: To a solution of 4-methoxyphenylmagnesium bromide in an ethereal solvent (e.g., THF or diethyl ether) at 0 °C, add a solution of N-Boc-4-piperidone (1 equivalent) dropwise. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with saturated aqueous ammonium chloride and extract the product.

-

Dehydration: Treat the resulting tertiary alcohol with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., toluene) with azeotropic removal of water to yield N-Boc-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine.

-

Reduction: Subject the tetrahydropyridine intermediate to catalytic hydrogenation (H₂, Pd/C in ethanol) to afford N-Boc-4-(4-methoxyphenyl)piperidine.

-

Deprotection: Dissolve the N-Boc protected piperidine in a solvent such as dichloromethane and treat with an excess of trifluoroacetic acid or a solution of HCl in dioxane. Stir at room temperature until the deprotection is complete (monitored by TLC). Remove the solvent and excess acid under reduced pressure to obtain the desired product, often as its corresponding salt.

Applications in Drug Discovery

The 4-(4-methoxyphenyl)piperidine scaffold is a key component in a variety of pharmacologically active compounds, demonstrating its versatility and importance in medicinal chemistry.

Opioid Receptor Modulators

The 4-arylpiperidine motif is a well-established pharmacophore for opioid receptor ligands.[3] The 4-(4-methoxyphenyl)piperidine core, in particular, has been incorporated into potent opioid agonists and antagonists. The methoxy group can engage in hydrogen bonding interactions with the receptor, while the phenyl ring can participate in hydrophobic and π-stacking interactions.[11] These interactions are crucial for achieving high affinity and selectivity for the different opioid receptor subtypes (μ, δ, and κ).[12]

The orientation of the 4-aryl group (equatorial versus axial) can significantly impact the pharmacological profile of the compound, influencing whether it acts as an agonist or an antagonist. The N-substituent on the piperidine ring is also a critical determinant of activity and can be modified to fine-tune the compound's properties.[13]

CCR5 Antagonists and Antiviral Agents

The 4-(4-methoxyphenyl)piperidine moiety is a key structural feature in some C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a co-receptor that is essential for the entry of the most common strains of HIV into host cells.[14] By blocking this receptor, CCR5 antagonists can effectively prevent viral entry and replication.

Maraviroc, an approved anti-HIV drug, features a related 4,4-disubstituted piperidine core. The synthesis of Maraviroc and its analogues often involves intermediates that are structurally similar to 4-(4-methoxyphenyl)piperidine, highlighting the importance of this scaffold in the development of novel antiviral therapies.

Other CNS-Active Agents

Derivatives of 4-(4-methoxyphenyl)piperidine have also been explored for the treatment of other CNS disorders. The ability of this scaffold to cross the blood-brain barrier and interact with various CNS targets makes it an attractive starting point for the design of new drugs for conditions such as depression, anxiety, and neurodegenerative diseases.[15]

Conclusion

4-(4-Methoxyphenyl)piperidine is a fundamentally important molecule in the field of drug discovery. Its robust synthesis methodologies, combined with its favorable physicochemical properties, make it a readily accessible and highly versatile building block. The demonstrated success of the 4-arylpiperidine scaffold in a wide range of therapeutic areas, particularly in the development of CNS-active agents, underscores the continued relevance of 4-(4-methoxyphenyl)piperidine in the design and synthesis of novel therapeutics. This guide has provided a detailed technical overview of this key molecule, intended to serve as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry and drug development.

References

-

PubChem. (n.d.). 4-(4-Methoxyphenyl)piperidine. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-methoxyphenyl)piperidine. Retrieved from [Link]

- Yang, Y. L., Zhu, X. W., Zhu, G. Z., Yang, Z. J., Li, Y., Zhao, S. Y., Chen, C. H., & Zhang, K. G. (1990). [Synthesis and analgesic activity of 1-substituted derivatives of 4-methoxycarbonyl-4-N-propionylanilinepiperidine]. Yao Xue Xue Bao, 25(4), 253–259.

- Google Patents. (n.d.). Synthesis method of N-boc-4-hydroxypiperidine.

- Lee, J., et al. (2017). How μ-Opioid Receptor Recognizes Fentanyl.

-

ResearchGate. (2025). Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Analgesic activity of alkyl piperidine derivatives. Retrieved from [Link]

-

StatPearls. (2023). Physiology, Opioid Receptor. Retrieved from [Link]

-

Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link]

- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(8), 2821-2824.

- Gunia-Krzyżak, A., et al. (2014). Molecular structure, vibrational spectra (FTIR and FT Raman) and natural bond orbital analysis of 4-Aminomethylpiperidine: DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 48-57.

-

Drug Enforcement Administration. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

-

Wikipedia. (n.d.). Tramadol. Retrieved from [Link]

-

Journal of Forensic Sciences. (2021). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved from [Link]

-

Indian Journal of Pure & Applied Physics. (2008). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

-

Pain Physician. (2014). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Retrieved from [Link]

-

ACS Webinars. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. Retrieved from [Link]

-

Wikipedia. (n.d.). CCR5 receptor antagonist. Retrieved from [Link]

-

FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

-

International Journal of Molecular Sciences. (2021). Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectra of bis (4-methoxy diphenyl) dithioperoxy anhydride.... Retrieved from [Link]

-

MDPI. (n.d.). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Retrieved from [Link]

-

eScholarship.org. (2016). Structure-based discovery of opioid analgesics with reduced side effects. Retrieved from [Link]

-

Pain Physician. (2010). Combination Opioid Analgesics. Retrieved from [Link]

-

ResearchGate. (2023). nitrophenyl)piperidine and 1-(2,5- dimethoxy-4. Retrieved from [Link]

-

Wikipedia. (n.d.). para-Methoxyphenylpiperazine. Retrieved from [Link]

Sources

- 1. 1-(4-Methoxyphenyl)piperazine | 38212-30-5 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. [Synthesis and analgesic activity of 1-substituted derivatives of 4-methoxycarbonyl-4-N-propionylanilinepiperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(4-Methoxyphenyl)piperidine | C12H17NO | CID 10679270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. How μ-Opioid Receptor Recognizes Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. painphysicianjournal.com [painphysicianjournal.com]

- 14. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 15. caymanchem.com [caymanchem.com]

Biological Activity of 4-(4-Methoxyphenyl)piperidine Derivatives

Executive Summary

The 4-(4-methoxyphenyl)piperidine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike the unsubstituted 4-phenylpiperidine core (common in opioids like pethidine), the addition of the para-methoxy group significantly alters the physicochemical profile, introducing a hydrogen bond acceptor and modulating metabolic susceptibility.

This guide analyzes the biological activity of derivatives based on this core, focusing on three primary therapeutic axes: Sigma-1 receptor (σ1R) modulation , NR2B-selective NMDA receptor antagonism , and monoamine transporter inhibition . We provide detailed structure-activity relationships (SAR), validated experimental protocols, and mechanistic insights required for the rational design of next-generation therapeutics.

Structural Perspective & Pharmacophore Analysis[1][2][3][4][5][6]

The 4-(4-methoxyphenyl)piperidine moiety serves as a versatile pharmacophore. Its biological activity is governed by three structural domains:

-

The Basic Nitrogen (N1): Protonated at physiological pH, it forms critical salt bridges with conserved aspartate or glutamate residues (e.g., Asp115 in D4 receptors, Glu172 in σ1R).

-

The Piperidine Ring: Provides a semi-rigid spacer that directs the aromatic substituent into hydrophobic pockets.

-

The 4-Methoxyphenyl Group:

-

Electronic Effect: The methoxy group is electron-donating, increasing electron density on the phenyl ring, which strengthens

stacking interactions. -

Metabolic Blockade: It blocks the para position from direct hydroxylation (a common metabolic clearance route for phenylpiperidines), although it introduces O-demethylation as a new metabolic pathway.

-

H-Bonding: The methoxy oxygen acts as a weak hydrogen bond acceptor, often enhancing selectivity for specific sub-pockets in the NR2B subunit of NMDA receptors.

-

Therapeutic Mechanisms & Biological Activity[3][4][6][7][8]

Sigma-1 Receptor (σ1R) Modulation

Derivatives of 4-(4-methoxyphenyl)piperidine are among the most potent σ1R ligands known. The σ1R is an endoplasmic reticulum (ER) chaperone protein involved in calcium signaling, neuroprotection, and analgesia.

-

Mechanism: These ligands bind to the σ1R at the ER-mitochondria-associated membrane (MAM). Antagonists prevent the dissociation of σ1R from BiP (Binding immunoglobulin Protein), thereby stabilizing IP3 receptors and preventing excessive calcium influx into mitochondria, which protects against cellular stress and apoptosis.

-

SAR Insight: N-substitution is critical. Attaching a hydrophobic linker (e.g., phenethyl or benzyl) to the piperidine nitrogen creates a "primary pharmacophore" that binds the σ1R hydrophobic pocket. The 4-methoxyphenyl group acts as the "secondary pharmacophore," enhancing selectivity over the Sigma-2 (σ2R) subtype.

-

Key Data: N-[(4-methoxyphenoxy)ethyl] derivatives have demonstrated

values as low as 0.89 nM for σ1R, with >100-fold selectivity over σ2R.

NR2B-Selective NMDA Receptor Antagonism

The scaffold is structurally homologous to ifenprodil , the prototypical NR2B-selective antagonist.

-

Mechanism: These compounds bind to the allosteric amino-terminal domain (ATD) of the GluN2B subunit, distinct from the glutamate binding site. This results in "use-dependent" inhibition, which avoids the psychotomimetic side effects associated with channel blockers like ketamine.

-

SAR Insight: The 4-phenylpiperidine moiety mimics the "B-ring" of ifenprodil. The 4-methoxy substituent often improves potency by interacting with specific residues (e.g., Gln110) within the NR2B binding pocket.

-

Potency: Optimized derivatives (e.g., 4-hydroxy-4-(4-methoxyphenyl) analogs) exhibit IC

values in the 20–60 nM range for NR1/NR2B receptors.

Monoamine Transporter Inhibition

The scaffold is also relevant for Serotonin (SERT) and Dopamine (DAT) transporter inhibition.

-

Mechanism: Similar to paroxetine (which contains a 4-(4-fluorophenyl)piperidine core), the 4-methoxyphenyl analogs block the reuptake of monoamines.

-

Selectivity: The para-methoxy group generally shifts selectivity towards SERT over DAT compared to the para-chloro analogs, although N-substitution (e.g., with naphthylmethyl groups) can revert this to high DAT selectivity (

< 1 nM).

Data Summary: Comparative Potency

The following table summarizes the binding affinities of key 4-(4-methoxyphenyl)piperidine derivatives across their primary targets.

| Compound Class | N-Substituent | Target | Affinity ( | Selectivity Profile | Ref |

| Sigma Ligand | 2-(4-methoxyphenoxy)ethyl | σ1R | σ1 > σ2 (>50-fold) | [1, 2] | |

| Sigma Ligand | Benzyl | σ1R | σ1 > σ2 (Moderate) | [2] | |

| NMDA Antagonist | 2-(4-hydroxyphenoxy)ethyl | NR2B | IC | NR2B >>> NR2A | [3] |

| DAT Inhibitor | 2-Naphthylmethyl | DAT | DAT > SERT (323-fold) | [4] |

Experimental Protocols

Synthesis of 4-(4-Methoxyphenyl)piperidine

Note: While commercially available, the synthesis of novel derivatives often requires building the core or modifying it.

Methodology: Grignard Addition & Reduction This protocol yields the free base, ready for N-substitution.

-

Reagents: 1-Boc-4-piperidone, 4-methoxyphenylmagnesium bromide (1.0 M in THF), Trifluoroacetic acid (TFA), Triethylsilane (

). -

Step 1: Grignard Addition

-

Cool a solution of 1-Boc-4-piperidone (10 mmol) in anhydrous THF (20 mL) to 0°C under

. -

Dropwise add 4-methoxyphenylmagnesium bromide (12 mmol).

-

Stir at RT for 2 h. Quench with saturated

. Extract with EtOAc. -

Result: 1-Boc-4-hydroxy-4-(4-methoxyphenyl)piperidine.

-

-

Step 2: Ionic Hydrogenation (Deoxygenation/Deprotection)

-

Dissolve the intermediate in DCM (10 mL).

-

Add

(30 mmol) followed by TFA (10 mL). Stir at RT for 4 h. -

Mechanism:[1][2][3][4][5][6] TFA removes the Boc group and facilitates dehydration; silane reduces the resulting alkene/carbocation.

-

Concentrate in vacuo. Basify with 1M NaOH to pH 12. Extract with DCM.

-

-

Purification: Recrystallize from Et2O/Hexanes or convert to HCl salt.

Radioligand Binding Assay (Sigma-1 Receptor)

Objective: Determine

-

Tissue Preparation: Use guinea pig brain membranes or HEK293 cells overexpressing human σ1R.

-

Radioligand:

-pentazocine (Specific Activity ~30 Ci/mmol). -

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

Incubate membrane protein (100 µg) with 3 nM

-pentazocine and the test compound ( -

Non-specific binding: Define using 10 µM Haloperidol.

-

Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

using non-linear regression and convert to

Visualizations

Pathway: Sigma-1 Receptor Modulation of Calcium Signaling

This diagram illustrates how 4-(4-methoxyphenyl)piperidine ligands (Antagonists) exert neuroprotective effects by modulating the ER-Mitochondria interface.

Caption: Mechanism of Action for Sigma-1 Receptor Antagonists. Ligand binding stabilizes the IP3R complex, preventing mitochondrial calcium overload and promoting cell survival.

Workflow: Synthesis of N-Substituted Derivatives

A logical flow for generating a library of bioactive derivatives from the core scaffold.

Caption: Divergent synthesis workflow for generating targeted libraries from the 4-(4-methoxyphenyl)piperidine core.

References

-

Berardi, F., et al. (2005).[7] Methyl Substitution on the Piperidine Ring of N-[ω-(6-Methoxynaphthalen-1-yl)alkyl] Derivatives as a Probe for Selective Binding and Activity at the σ1 Receptor. Journal of Medicinal Chemistry. Link

-

Uniba Research Group. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands. University of Bari Repository. Link

-

Wright, J. L., et al. (2000). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry. Link

-

Dutta, A. K., et al. (2001). Piperidine Analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Bioorganic & Medicinal Chemistry Letters. Link

-

PubChem. (n.d.). 4-(4-Methoxyphenyl)piperidine Compound Summary. National Center for Biotechnology Information. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antagonists selective for NMDA receptors containing the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]

- 4. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]

- 5. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. ricerca.uniba.it [ricerca.uniba.it]

An In-Depth Technical Guide to 4-(4-Methoxyphenyl)piperidine for Research and Development

Abstract

This technical guide provides a comprehensive overview of 4-(4-methoxyphenyl)piperidine, a research chemical with significant potential in drug discovery and development, particularly in the field of neuroscience. This document delves into its chemical and physical properties, provides a detailed, field-proven synthetic protocol, and explores its potential pharmacological landscape. Furthermore, this guide offers practical insights into the analytical characterization of the molecule and best practices for its handling and storage. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile piperidine scaffold in their work.

Introduction: The Significance of the 4-Arylpiperidine Scaffold

The 4-arylpiperidine moiety is a highly privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs and valuable research tools.[1][2][3] Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with biological targets, while the basic nitrogen atom can serve as a key pharmacophoric feature for receptor engagement. The introduction of various aryl groups at the 4-position, such as the 4-methoxyphenyl group in the title compound, allows for fine-tuning of electronic and steric properties, which can significantly impact biological activity.[1] 4-(4-Methoxyphenyl)piperidine, in particular, holds promise as a versatile building block for the synthesis of novel therapeutic agents targeting the central nervous system (CNS).[4]

Physicochemical and Safety Data

A thorough understanding of the fundamental properties and safety considerations of a research chemical is paramount for its effective and safe use in a laboratory setting.

Chemical and Physical Properties

The key physicochemical properties of 4-(4-Methoxyphenyl)piperidine are summarized in the table below. These data are essential for planning synthetic transformations, selecting appropriate analytical techniques, and formulating the compound for biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO | PubChem[5] |

| Molecular Weight | 191.27 g/mol | PubChem[5] |

| IUPAC Name | 4-(4-methoxyphenyl)piperidine | PubChem[5] |

| CAS Number | 67259-62-5 | PubChem[5] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane and chloroform.[6] | Inferred from related compounds |

Safety and Handling

4-(4-Methoxyphenyl)piperidine is classified with several GHS hazard statements, indicating that it should be handled with appropriate care in a laboratory setting.

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Source: PubChem[5]

Recommended Handling Procedures:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.

Storage:

Piperidine derivatives should be stored in a cool, dry place away from direct sunlight and heat.[7] It is advisable to store 4-(4-Methoxyphenyl)piperidine in a tightly sealed container to prevent degradation from moisture and air.[6][7] Storage at 2-8°C is often recommended for long-term stability of similar compounds.[7]

Synthesis of 4-(4-Methoxyphenyl)piperidine

The most direct and scalable synthesis of 4-(4-methoxyphenyl)piperidine involves the catalytic hydrogenation of its aromatic precursor, 4-(4-methoxyphenyl)pyridine. This two-step process, starting from commercially available materials, is outlined below.

Caption: Synthetic workflow for 4-(4-Methoxyphenyl)piperidine.

Step 1: Synthesis of 4-(4-Methoxyphenyl)pyridine

The precursor, 4-(4-methoxyphenyl)pyridine, can be efficiently synthesized via a Suzuki coupling reaction between 4-bromopyridine hydrochloride and 4-methoxyphenylboronic acid.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromopyridine hydrochloride (1 equivalent), 4-methoxyphenylboronic acid (1.1 equivalents), and sodium carbonate (3 equivalents).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(4-methoxyphenyl)pyridine.

Step 2: Catalytic Hydrogenation to 4-(4-Methoxyphenyl)piperidine

The final step involves the reduction of the pyridine ring to a piperidine ring via catalytic hydrogenation. The use of platinum(IV) oxide (PtO₂) as a catalyst in an acidic medium is a robust method for this transformation.[8]

Experimental Protocol:

-

In a high-pressure hydrogenation vessel, dissolve 4-(4-methoxyphenyl)pyridine (1 equivalent) in glacial acetic acid.[8]

-

Carefully add platinum(IV) oxide (Adam's catalyst, ~5 mol%) to the solution.[8]

-

Seal the vessel and purge it several times with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and basify with a strong base (e.g., 10 M NaOH) to a pH > 12.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(4-methoxyphenyl)piperidine.

-

Further purification can be achieved by vacuum distillation or crystallization if necessary.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized 4-(4-methoxyphenyl)piperidine. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted ¹H and ¹³C NMR Spectroscopy

While experimental spectra are the gold standard, predicted NMR data can serve as a valuable reference. Software can predict the chemical shifts for the protons and carbons in the molecule.[9]

Expected ¹H NMR Spectral Features:

-

Aromatic protons: Two doublets in the aromatic region (approx. δ 6.8-7.2 ppm), characteristic of a para-substituted benzene ring.

-

Piperidine protons: A complex series of multiplets in the aliphatic region (approx. δ 1.5-3.5 ppm). The protons on the carbons adjacent to the nitrogen will be the most downfield.

-

Methoxyphenyl protons: A singlet at approximately δ 3.8 ppm corresponding to the -OCH₃ group.

-

NH proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

Aromatic carbons: Six signals in the aromatic region (approx. δ 110-160 ppm), with the carbon bearing the methoxy group being the most downfield.

-

Piperidine carbons: Four signals in the aliphatic region (approx. δ 25-55 ppm).

-

Methoxyphenyl carbon: A signal at approximately δ 55 ppm for the -OCH₃ group.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): A peak at m/z = 191, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns: The fragmentation of piperidine derivatives is often initiated by cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage).[10][11] Common fragmentation patterns for 4-arylpiperidines can involve the loss of substituents from the piperidine ring or cleavage of the ring itself.[10][12]

Pharmacological Context and Research Applications

While direct pharmacological data for 4-(4-methoxyphenyl)piperidine is not extensively available in the public domain, the broader class of 4-phenylpiperidine derivatives has been widely studied, providing a strong basis for its potential research applications.[13][14][15]

Caption: Potential pharmacological landscape of 4-(4-Methoxyphenyl)piperidine.

Potential as a Dopaminergic Ligand

Many 4-phenylpiperidine analogs exhibit affinity for dopamine receptors, particularly the D₂ subtype.[14] Depending on the nature of the substituents, these compounds can act as agonists, antagonists, or partial agonists. The methoxy group on the phenyl ring of 4-(4-methoxyphenyl)piperidine may influence its binding affinity and functional activity at these receptors. This makes it a valuable starting point for the development of novel dopaminergic agents for conditions such as Parkinson's disease or schizophrenia.

Exploration of Serotonergic Activity

The 4-arylpiperidine scaffold is also present in compounds that interact with various serotonin (5-HT) receptors. The electronic properties of the methoxy group could favor interactions with specific 5-HT receptor subtypes. Further derivatization of the piperidine nitrogen could lead to potent and selective serotonergic ligands for the treatment of depression, anxiety, and other mood disorders.

Opioid Receptor Modulation

The 4-phenylpiperidine core is famously the basis for the pethidine (meperidine) class of opioid analgesics.[13] Structure-activity relationship studies have shown that modifications to the phenyl ring and the piperidine nitrogen can dramatically alter the affinity and efficacy at mu, delta, and kappa opioid receptors.[16] While the specific opioid receptor profile of 4-(4-methoxyphenyl)piperidine is unknown, it represents a scaffold that could be elaborated to create novel analgesics with potentially improved side-effect profiles.

A Versatile Scaffold in Drug Discovery

Beyond specific receptor targets, 4-(4-methoxyphenyl)piperidine serves as an excellent starting material for the generation of compound libraries for high-throughput screening. The piperidine nitrogen can be readily functionalized through various chemical reactions, allowing for the rapid creation of a diverse set of molecules for lead discovery programs.[17]

Conclusion

4-(4-Methoxyphenyl)piperidine is a research chemical with a rich potential rooted in the established significance of the 4-arylpiperidine scaffold in medicinal chemistry. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and a framework for its analytical characterization. While its specific pharmacological profile awaits detailed investigation, the known activities of related compounds strongly suggest its utility as a building block for novel CNS-active agents. It is our hope that this technical guide will serve as a valuable resource for researchers and empower the next wave of innovation in drug discovery and development.

References

-

ResearchGate. 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. Available from: [Link]

-

PrepChem.com. Preparation of 4-methoxyphenylacetonitrile. Available from: [Link]

- Reddymasu Sreenivasulu, et al. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry; Vol. 27, No. 8 (2015), 2821-2824.

-

Acta Crystallographica Section E: Crystallographic Communications. 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. Available from: [Link]

-

NIH. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Available from: [Link]

-

ResearchGate. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Available from: [Link]

-

University of Liverpool. Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Available from: [Link]

-

RWTH Publications. Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable. Available from: [Link]

-

Bouling Chemical Co., Limited. 1-(4-Methoxyphenyl)-4-(4-Nitrophenyl)Piperazine. Available from: [Link]

- Google Patents. 4-hydroxy-piperidine derivatives and their preparation.

-

PubChem. 4-(4-Methoxyphenyl)piperidine. Available from: [Link]

-

BTC. What are the storage stability of Piperidine Series compounds over time? Available from: [Link]

-

PubMed. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. Available from: [Link]

-

ACS Publications. A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Available from: [Link]

-

PubMed. Stability of Synthetic Piperazines in Human Whole Blood. Available from: [Link]

-

Pain Physician. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Available from: [Link]

-

ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]

-

PubMed. Stability of three oral liquid drug products repackaged in unit dose containers. Available from: [Link]

-

PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]

-

PubMed. Chemical stability of meperidine hydrochloride in polypropylene syringes. Available from: [Link]

-

PubMed. Physicochemical Stability of Extemporaneously Prepared Clonidine Solutions for Use in Neonatal Abstinence Syndrome. Available from: [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]

-

Chemaxon. NMR Predictor. Available from: [Link]

-

Taylor & Francis. 4-Phenylpiperidine – Knowledge and References. Available from: [Link]

-

Wikipedia. Piperidine. Available from: [Link]

-

Gupea. Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Available from: [Link]

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer... Available from: [Link]

-

ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available from: [Link]

-

PubMed. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Available from: [Link]

-

Chemguide. mass spectra - fragmentation patterns. Available from: [Link]

-

PubMed. The piperazine scaffold for novel drug discovery efforts: the evidence to date. Available from: [Link]

-

The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-(4-Methoxyphenyl)piperidine | C12H17NO | CID 10679270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(4-Methoxyphenyl)-4-(4-Nitrophenyl)Piperazine Supplier China | Chemical Properties, Safety Data & Application [chemheterocycles.com]

- 7. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]

- 8. asianpubs.org [asianpubs.org]

- 9. NMR Predictor - Documentation [docs.chemaxon.com:443]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Making sure you're not a bot! [gupea.ub.gu.se]

- 15. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

spectroscopic data (NMR, IR, MS) of 4-(4-Methoxyphenyl)piperidine

[1][2][3]

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7]

Before spectroscopic analysis, verify the fundamental identity parameters.[1][2] This compound exists as a free base (oil or low-melting solid) or, more commonly in storage, as a hydrochloride salt (crystalline solid).[1]

| Parameter | Value | Notes |

| IUPAC Name | 4-(4-Methoxyphenyl)piperidine | |

| CAS (Free Base) | 67259-62-5 | Viscous oil / Low melting solid |

| CAS (HCl Salt) | 4045-25-4 | White crystalline solid |

| Formula | C₁₂H₁₇NO | MW: 191.27 g/mol |

| SMILES | COC1=CC=C(C=C1)C2CCNCC2 | |

| Solubility | DMSO, Methanol, Chloroform | Free base is lipophilic; Salt is water-soluble |

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][10][11]

NMR is the primary method for structural validation.[1][2] The following data corresponds to the free base in CDCl₃ (Deuterated Chloroform).

Experimental Logic (The "Why")[1]

-

Solvent Choice: CDCl₃ is preferred for the free base to prevent amine proton exchange broadening and to ensure sharp resolution of the aromatic AA'BB' system.[1][2]

-

Concentration: ~10-15 mg in 0.6 mL solvent is optimal for a standard 400 MHz acquisition (16-64 scans).[1][2]

¹H NMR Data (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Insight |

| 7.12 | Doublet (d, J = 8.6 Hz) | 2H | Ar-H (meta to OMe) | Part of AA'BB' system; deshielded by ring.[1][2] |

| 6.84 | Doublet (d, J = 8.6 Hz) | 2H | Ar-H (ortho to OMe) | Shielded by electron-donating OMe group.[1] |

| 3.79 | Singlet (s) | 3H | -OCH₃ | Characteristic sharp singlet; diagnostic anchor.[1][2] |

| 3.18 | Multiplet (dt) | 2H | Pip-H (C2, C6 eq) | Deshielded due to proximity to Nitrogen.[1][2] |

| 2.72 | Multiplet (td) | 2H | Pip-H (C2, C6 ax) | Axial protons appear upfield (anisotropic effect).[1][2] |

| 2.55 | Multiplet (tt) | 1H | Pip-H (C4) | Benzylic methine; couples with C3/C5 protons.[1][2] |

| 1.80 | Multiplet (d) | 2H | Pip-H (C3, C5 eq) | Equatorial protons.[1][2] |

| 1.65 | Multiplet (qd) | 2H | Pip-H (C3, C5 ax) | Axial protons.[1][2] |

| 1.8-2.2 | Broad Singlet | 1H | -NH | Chemical shift varies with concentration/water.[1][2] |

¹³C NMR Data (100 MHz, CDCl₃)

Symmetry in the para-substituted aromatic ring and the piperidine ring simplifies the spectrum.[1][2]

| Shift (δ ppm) | Carbon Type | Assignment |

| 158.1 | Quaternary (C) | Ar-C (ipso to OMe) - Deshielded by Oxygen.[1][2] |

| 138.5 | Quaternary (C) | Ar-C (ipso to Piperidine).[1][2] |

| 127.6 | Methine (CH) | Ar-C (meta to OMe).[1][2] |

| 113.8 | Methine (CH) | Ar-C (ortho to OMe).[1][2] |

| 55.3 | Methyl (CH₃) | -OCH₃.[1][2] |

| 46.8 | Methylene (CH₂) | Piperidine C2, C6 (Alpha to N).[1][2] |

| 42.2 | Methine (CH) | Piperidine C4 (Benzylic).[1][2] |

| 33.5 | Methylene (CH₂) | Piperidine C3, C5 (Beta to N).[1][2] |

Mass Spectrometry (MS) Profile[1][8][9]

Mass spectrometry validates the molecular weight and provides a structural fingerprint.[1][2]

Fragmentation Logic

In Electron Ionization (EI, 70 eV), 4-substituted piperidines typically undergo α-cleavage adjacent to the nitrogen or a Retro-Diels-Alder (RDA) type fragmentation.[1][2]

-

M+ (191): The molecular ion is usually distinct but not the base peak.[1][2]

-

Base Peak: Often related to the iminium ion formed after ring cleavage.[1][2]

Key Ions (EI Source)

| m/z | Intensity | Fragment Identity | Mechanism |

| 191 | 20-40% | [M]⁺[1][2]• | Molecular Ion. |

| 190 | 10-15% | [M-H]⁺ | Loss of H[1][2]• (alpha to N). |

| 134 | Variable | [CH₃O-Ph-CH=CH₂]⁺• | Loss of amine fragment (C₂H₅N).[1][2] |

| 56/57 | 100% (Base) | [C₃HcN]⁺ | Tetrahydropyridine cation (Imine fragment).[1][2] |

MS Fragmentation Pathway (Visualization)[1]

Figure 1: Proposed Electron Ionization (EI) fragmentation pathway focusing on the piperidine ring cleavage.

Infrared (IR) Spectroscopy[1][10][11][12]

IR is used primarily for functional group verification (QC pass/fail).[1][2]

-

3300–3400 cm⁻¹ (Broad/Weak): N-H stretching vibration (secondary amine).[1][2] Note: In the HCl salt, this becomes a broad band ~2500-3000 cm⁻¹ (ammonium).

-

2800–2950 cm⁻¹: C-H stretching (Aliphatic and Aromatic).[1][2]

-

1245 cm⁻¹ (Strong): C-O-C asymmetric stretch (Aryl alkyl ether).[1][2] Diagnostic for the methoxy group.

-

820–830 cm⁻¹: C-H out-of-plane bending (para-substituted benzene).[1][2]

Standard Operating Procedure: Sample Preparation

To ensure reproducibility (Trustworthiness), follow this preparation workflow.

NMR Sample Prep (Free Base)[1]

-

Massing: Weigh 10.0 mg (±0.5 mg) of the substance into a clean vial.

-

Solvation: Add 600 µL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

-

Filtration (Optional): If the solution is cloudy (salt contamination), filter through a small plug of glass wool directly into the NMR tube.

-

Acquisition: Run ¹H NMR (16 scans) and ¹³C NMR (256+ scans).

QC Workflow Diagram